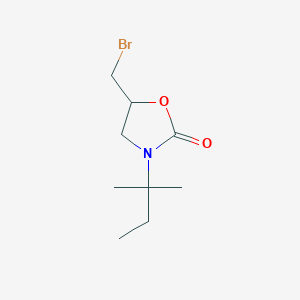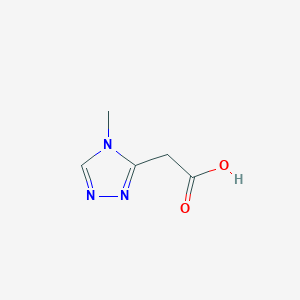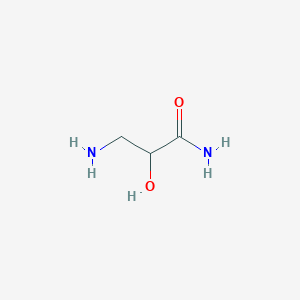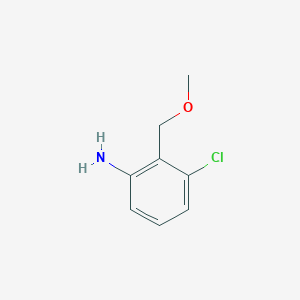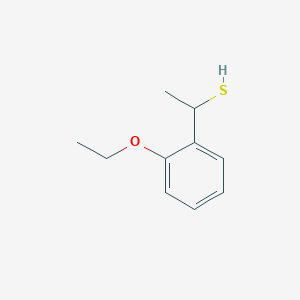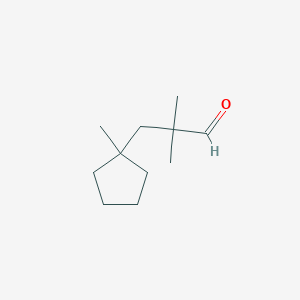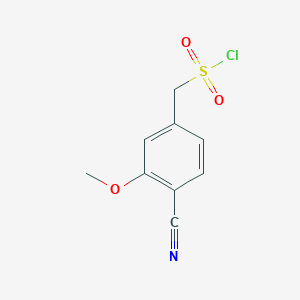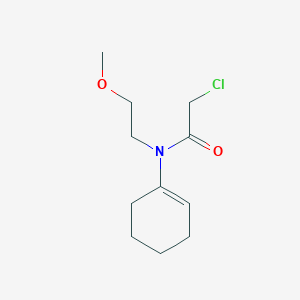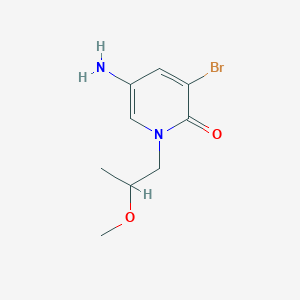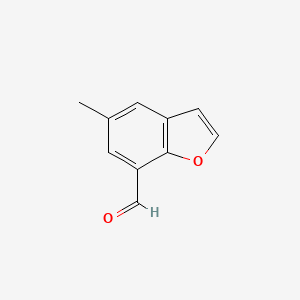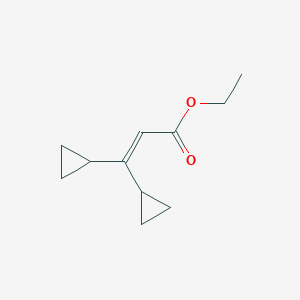
N-cyclobutyl-3-(methylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyl-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C₁₁H₁₅NS and a molecular weight of 193.31 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-(methylsulfanyl)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the cyclobutyl group with the aniline derivative.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of high-quality reagents and catalysts is crucial to ensure the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclobutyl-3-(methylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the aniline group.
Wissenschaftliche Forschungsanwendungen
N-cyclobutyl-3-(methylsulfanyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclobutyl-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclobutyl-3-(methylthio)aniline: Similar structure but with a different sulfur-containing group.
N-cyclobutyl-3-(ethylsulfanyl)aniline: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
N-cyclobutyl-3-(methylsulfanyl)aniline is unique due to the presence of both the cyclobutyl and methylsulfanyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NS |
|---|---|
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
N-cyclobutyl-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-3-6-10(8-11)12-9-4-2-5-9/h3,6-9,12H,2,4-5H2,1H3 |
InChI-Schlüssel |
APTWNPNZCJOWCH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)NC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)

